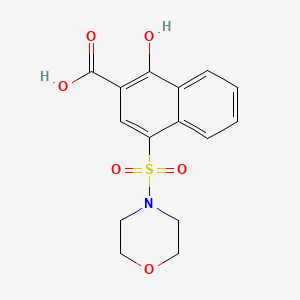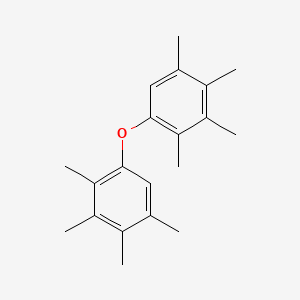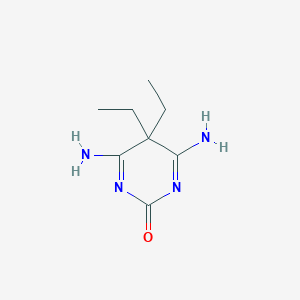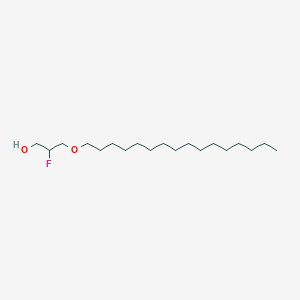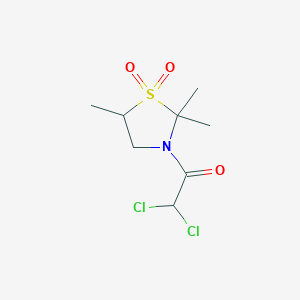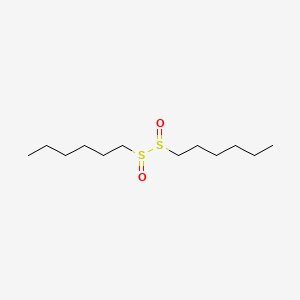
Disulfoxide, dihexyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disulfoxide, dihexyl is an organosulfur compound characterized by the presence of two hexyl groups attached to a sulfoxide functional group. This compound is part of a broader class of sulfoxides, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: Disulfoxide, dihexyl can be synthesized through the oxidation of dihexyl sulfide. Common oxidizing agents used for this transformation include hydrogen peroxide and periodate. The reaction typically proceeds under mild conditions to avoid over-oxidation to the corresponding sulfone .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Disulfoxide, dihexyl can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to dihexyl sulfide using reducing agents such as sodium borohydride.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides and thiols.
Major Products Formed:
Oxidation: Dihexyl sulfone.
Reduction: Dihexyl sulfide.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Disulfoxide, dihexyl has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in modulating biological pathways due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery vehicle.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which disulfoxide, dihexyl exerts its effects involves the interaction of the sulfoxide group with various molecular targets. The sulfoxide group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biological pathways and affect cellular processes .
Comparison with Similar Compounds
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality.
Diethyl sulfoxide: Similar in structure but with shorter alkyl chains.
Diphenyl sulfoxide: Contains aromatic groups instead of alkyl chains.
Uniqueness: Disulfoxide, dihexyl is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with biological membranes. This makes it particularly useful in applications where longer hydrophobic chains are advantageous .
Properties
CAS No. |
63450-70-4 |
|---|---|
Molecular Formula |
C12H26O2S2 |
Molecular Weight |
266.5 g/mol |
IUPAC Name |
1-hexylsulfinylsulfinylhexane |
InChI |
InChI=1S/C12H26O2S2/c1-3-5-7-9-11-15(13)16(14)12-10-8-6-4-2/h3-12H2,1-2H3 |
InChI Key |
KNXIMYUHWUOWMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)S(=O)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


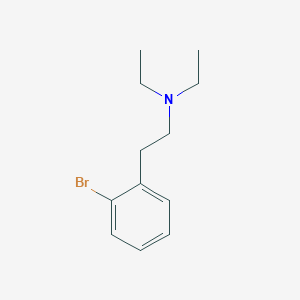
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
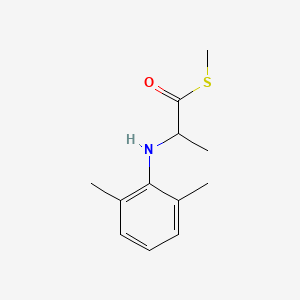
![Phenol, 2-[bis[[4-(4-ethylphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14509594.png)
![{[(tert-Butylperoxy)methoxy]methyl}cyclohexane](/img/structure/B14509601.png)

![Benzaldehyde, 2-[[2-(hydroxymethyl)phenyl]thio]-](/img/structure/B14509620.png)
